

SMILES notation for 1-(4-Thiophen-2-ylphenyl)methanamine

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Compound of Interest

Compound Name: 1-(4-Thiophen-2-ylphenyl)methanamine

Cat. No.: B1305867

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Technical Guide: 1-(4-Thiophen-2-ylphenyl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound **1-(4-Thiophen-2-ylphenyl)methanamine** is a novel chemical entity with limited to no specific data available in peer-reviewed literature. This guide provides a scientifically-grounded overview based on established chemical principles and data from closely related analogues. The experimental protocols described are representative methods for the synthesis of this class of biaryl compounds and have not been experimentally validated for this specific molecule.

Compound Identification and Properties

1-(4-Thiophen-2-ylphenyl)methanamine is a biaryl compound featuring a thiophene ring linked to a phenylmethanamine moiety. This structure is of interest in medicinal chemistry due to the prevalence of the thiophene scaffold in pharmacologically active molecules.

SMILES Notation: NCc1ccc(cc1)c2cccs2

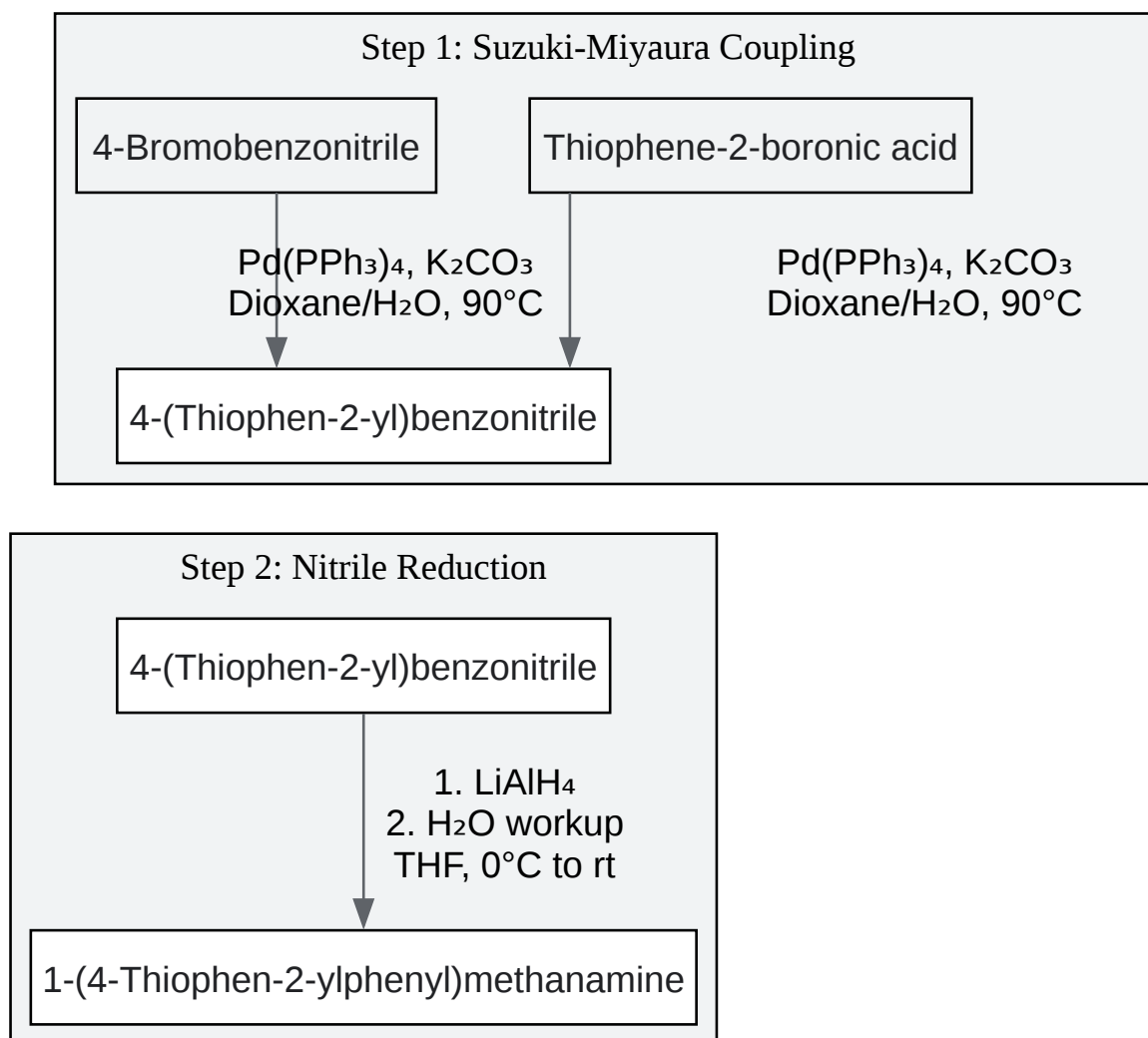
Quantitative Data Summary

As specific experimental data is not available, the following table summarizes calculated physicochemical properties. Experimental biological data for this compound has not been reported.

Property	Value	Data Source
Molecular Formula	C ₁₁ H ₁₁ NS	Calculated
Molecular Weight	189.28 g/mol	Calculated
Canonical SMILES	<chem>C1=CC(=C(C=C1)CN)C2=CC=CS2</chem>	Calculated
InChI Key	BAVXOKYDEITXCS-UHFFFAOYSA-N	Calculated
XLogP3	2.5	Predicted
Hydrogen Bond Donors	1	Predicted
Hydrogen Bond Acceptors	2	Predicted
IC ₅₀ / K _i / EC ₅₀	Data Not Available	-

Representative Synthesis Protocols

A plausible and efficient synthetic route to **1-(4-thiophen-2-ylphenyl)methanamine** involves a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biaryl core, followed by the reduction of a nitrile group to the desired primary amine.



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Caption: Proposed two-step synthesis of **1-(4-Thiophen-2-ylphenyl)methanamine**.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-(Thiophen-2-yl)benzonitrile

Materials:

- 4-Bromobenzonitrile (1.0 eq)
- Thiophene-2-boronic acid (1.2 eq)

- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
- Potassium carbonate (K₂CO₃) (2.5 eq)
- 1,4-Dioxane
- Deionized Water
- Nitrogen gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile, thiophene-2-boronic acid, and potassium carbonate.
- Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
- Add the catalyst, Pd(PPh₃)₄, to the flask.
- Introduce a degassed 4:1 mixture of 1,4-dioxane and water via cannula.
- Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
- Separate the organic layer. Wash the organic phase sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield 4-(thiophen-2-yl)benzonitrile.

Experimental Protocol: Nitrile Reduction

Reaction: Synthesis of **1-(4-Thiophen-2-ylphenyl)methanamine**

Materials:

- 4-(Thiophen-2-yl)benzonitrile (1.0 eq)
- Lithium aluminum hydride (LiAlH_4) (2.0 eq)
- Anhydrous tetrahydrofuran (THF)
- Deionized Water
- Sodium hydroxide (NaOH) solution (15% w/v)
- Nitrogen gas supply
- Standard glassware for anhydrous reactions

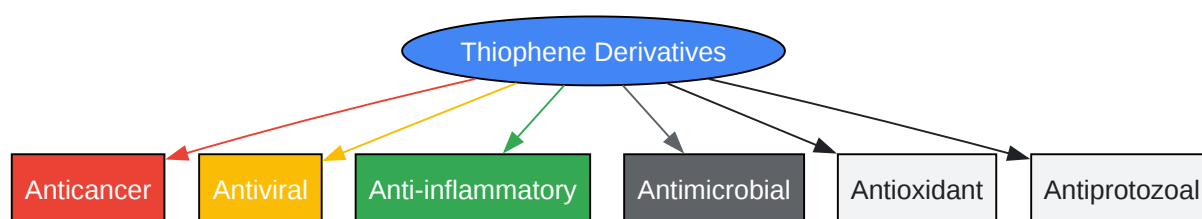
Procedure:

- To a flame-dried three-neck flask under a nitrogen atmosphere, add a suspension of LiAlH_4 in anhydrous THF.
- Cool the suspension to 0°C using an ice bath.
- Dissolve 4-(thiophen-2-yl)benzonitrile in anhydrous THF and add it dropwise to the LiAlH_4 suspension via a dropping funnel. Maintain the temperature at 0°C during the addition.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
- Upon completion, cool the reaction back to 0°C and quench it carefully by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and finally more water (Fieser workup).
- Stir the resulting granular precipitate vigorously for 1 hour.

- Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
- Combine the filtrates and concentrate under reduced pressure to yield the crude **1-(4-thiophen-2-ylphenyl)methanamine**.
- If necessary, purify the product via column chromatography or crystallization.

Biological Activity and Potential Applications

While no biological data exists for **1-(4-thiophen-2-ylphenyl)methanamine** specifically, the thiophene scaffold is a privileged structure in drug discovery. Thiophene-containing compounds are known to exhibit a wide range of biological activities. This suggests that the title compound could be a valuable starting point for medicinal chemistry programs.



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Caption: Reported biological activities of the thiophene chemical class.

General Biological Profile of Thiophene Derivatives:

- **Anticancer:** Many thiophene derivatives have been synthesized and evaluated as inhibitors of various kinases, tubulin polymerization, and other oncology targets.
- **Anti-inflammatory:** The thiophene ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.
- **Antimicrobial:** Thiophene-based compounds have demonstrated activity against a spectrum of bacteria and fungi.

- Antiviral: Certain derivatives have shown potential in inhibiting viral replication, including for HIV.

The specific biological activity of **1-(4-thiophen-2-ylphenyl)methanamine** would need to be determined through in vitro and in vivo screening assays. Its structural similarity to known bioactive molecules makes it a candidate for screening in various therapeutic areas.

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